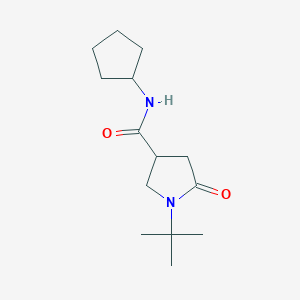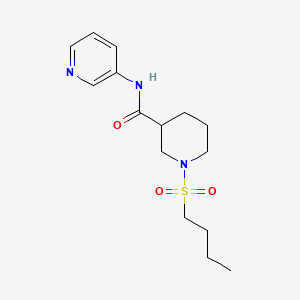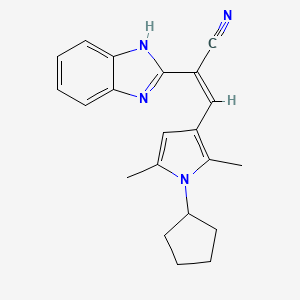
2-(4-fluorophenoxy)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N,N-dimethylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.
作用机制
2-(4-fluorophenoxy)-N,N-dimethylpropanamide exerts its effects by modulating the S1P receptor, which is involved in various cellular processes, including cell survival, migration, and differentiation. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide binds to the S1P receptor and induces its internalization, resulting in the sequestration of lymphocytes in the lymph nodes and spleen. This leads to a reduction in the number of circulating lymphocytes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the reduction of inflammation, the promotion of neuroprotection, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
实验室实验的优点和局限性
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for 2-(4-fluorophenoxy)-N,N-dimethylpropanamide research, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide may also have potential applications in regenerative medicine, as it has been shown to promote neural stem cell proliferation and differentiation. Further studies are needed to fully understand the potential of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide as a therapeutic agent.
合成方法
2-(4-fluorophenoxy)-N,N-dimethylpropanamide is synthesized from 2-bromo-4-fluorobenzene and N,N-dimethylpropanamide in a multistep reaction. The first step involves the reaction of 2-bromo-4-fluorobenzene with magnesium to form a Grignard reagent, which is then reacted with N,N-dimethylpropanamide to form the intermediate product. The intermediate product is then reacted with phosphorus oxychloride to form the final product, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide.
科学研究应用
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, autoimmune diseases, cancer, and transplantation. In multiple sclerosis, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce the frequency and severity of relapses and delay disability progression. In autoimmune diseases, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce inflammation and improve disease symptoms. In cancer, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have antiproliferative and proapoptotic effects on cancer cells. In transplantation, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to prevent graft rejection and improve graft survival.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBXBFZBCYTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)
![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)

![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)


![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)